molecular formula C14H16ClNO3 B2826877 Cyclopropylmethyl 5-chloro-6-(cyclopropylmethoxy)pyridine-3-carboxylate CAS No. 1461706-36-4

Cyclopropylmethyl 5-chloro-6-(cyclopropylmethoxy)pyridine-3-carboxylate

Cat. No. B2826877
CAS RN: 1461706-36-4
M. Wt: 281.74
InChI Key: YPBRCNNMTJEINC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Cyclopropylmethyl 5-chloro-6-(cyclopropylmethoxy)pyridine-3-carboxylate” is a chemical compound with the CAS number 1461706-36-4 . It is used for research purposes .

Molecular Information The molecular weight of this compound is 281.73 . The molecular formula is C14H16ClNO3 .

Scientific Research Applications

Allosteric Modulation of G Protein-Coupled Receptors

A study by Valant et al. (2012) discussed the application of a similar compound, LY2033298, in the context of allosteric modulation of G protein-coupled receptors (GPCRs). This compound was shown to interact with M4 muscarinic acetylcholine receptors, indicating its potential in research involving subtype-selective cooperativity and receptor activity modulation (Valant, Felder, Sexton, & Christopoulos, 2012).

Antibacterial Agents

Bouzard et al. (1992) synthesized a series of compounds, including 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, for their antibacterial activities. They evaluated the in vitro and in vivo antibacterial activities of these compounds, highlighting their potential in developing new therapeutic agents (Bouzard, Di Cesare, Essiz, Jacquet, Ledoussal, Remuzon, Kessler, & Fung-Tomc, 1992).

Topoisomerase II Inhibition

Wentland et al. (1993) investigated the inhibition of mammalian topoisomerase II by 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid and its derivatives. These compounds showed interaction with topoisomerase II, suggesting their utility in cancer research and as potential therapeutic agents (Wentland, Lesher, Reuman, Gruett, Singh, Aldous, Dorff, Rake, & Coughlin, 1993).

Phosphodiesterase 4 Inhibition

Villetti et al. (2015) described the development of CHF6001, a novel phosphodiesterase 4 (PDE4) inhibitor, for use in pulmonary diseases. This compound demonstrated potent anti-inflammatory effects and a wide therapeutic window, making it relevant for asthma and chronic obstructive respiratory disease treatment research (Villetti, Carnini, Battipaglia, Preynat, Bolzoni, Bassani, Caruso, Bergamaschi, Pisano, Puviani, Stellari, Cenacchi, Volta, Bertacche, Mileo, Bagnacani, Moretti, Puccini, Catinella, Facchinetti, Sala, & Civelli, 2015).

properties

IUPAC Name

cyclopropylmethyl 5-chloro-6-(cyclopropylmethoxy)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c15-12-5-11(14(17)19-8-10-3-4-10)6-16-13(12)18-7-9-1-2-9/h5-6,9-10H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBRCNNMTJEINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=N2)C(=O)OCC3CC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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